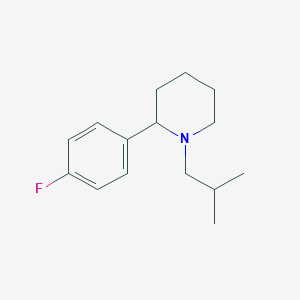

2-(4-Fluorophenyl)-1-isobutylpiperidine

Description

Contextualization within Piperidine (B6355638) Derivatives Research

Piperidine and its derivatives are a significant class of heterocyclic compounds in the field of medicinal chemistry and drug discovery. nih.govgoogle.commdpi.com These structures are present in a wide array of pharmaceuticals and natural alkaloids, exhibiting a broad spectrum of biological activities. researchgate.netajchem-a.com Research in this area is extensive, covering synthesis, structure-activity relationships, and pharmacological applications. nih.govgoogle.commdpi.com However, within this vast body of research, specific studies on 2-(4-Fluorophenyl)-1-isobutylpiperidine are not documented.

Significance of this compound in Contemporary Chemical Biology

In contemporary chemical biology, novel small molecules are often investigated to understand biological processes or as potential therapeutic agents. The significance of any new compound is typically established through studies of its synthesis, biological activity, and mechanism of action. At present, there are no available studies in the scientific literature to establish any particular significance for this compound in this context.

Overview of Research Trajectories for this compound

An overview of research trajectories for a specific compound would typically involve tracing its initial synthesis, subsequent investigations into its properties, and the evolution of its applications in different scientific disciplines. Due to the absence of published studies on this compound, it is not possible to delineate any research trajectory for this compound. Its exploration remains an open area for future chemical and biological research.

Structure

3D Structure

Properties

Molecular Formula |

C15H22FN |

|---|---|

Molecular Weight |

235.34 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-1-(2-methylpropyl)piperidine |

InChI |

InChI=1S/C15H22FN/c1-12(2)11-17-10-4-3-5-15(17)13-6-8-14(16)9-7-13/h6-9,12,15H,3-5,10-11H2,1-2H3 |

InChI Key |

ADLZENUUNMHKFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CCCCC1C2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Fluorophenyl 1 Isobutylpiperidine

Established Synthetic Routes to the Core Piperidine (B6355638) Scaffold

The piperidine ring is a prevalent N-containing heterocycle in numerous pharmaceuticals, leading to the development of many robust synthetic strategies. nih.gov Accessing the 2-arylpiperidine core, such as 2-(4-fluorophenyl)piperidine (B1364552), is a critical first step.

The most common and direct method for synthesizing the piperidine scaffold is the hydrogenation of the corresponding pyridine (B92270) precursor. rsc.orgnih.gov Other significant strategies include multicomponent reactions and various cyclization methods.

Catalytic Hydrogenation of Pyridines: This is a primary and atom-economical approach for synthesizing piperidines. nih.gov The corresponding precursor, 2-(4-fluorophenyl)pyridine, can be reduced using various catalytic systems. Both heterogeneous and homogeneous catalysts are employed, often requiring elevated pressures and temperatures. nih.govchemrxiv.org Rhodium-based catalysts, such as Rhodium(III) oxide (Rh₂O₃), have been shown to be effective for the hydrogenation of unprotected pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org Iridium(III)-catalyzed ionic hydrogenation represents another powerful method, notable for its tolerance of reducible functional groups like nitro and bromo substituents. chemrxiv.org Electrocatalytic hydrogenation using catalysts like carbon-supported rhodium has also emerged, allowing the reaction to proceed at ambient temperature and pressure. nih.govresearchgate.net

Multicomponent Reactions (MCRs): These reactions offer an efficient way to construct complex molecules like polysubstituted piperidines in a single step from simple starting materials. researchgate.netrsc.org A general method inspired by the biosynthesis of piperidine alkaloids involves a three-component Mannich reaction to assemble multi-substituted chiral piperidines. rsc.org

Intramolecular Cyclization: Piperidine rings can be formed through various intramolecular ring-closure reactions. These can include aza-Michael reactions, metal-catalyzed cyclizations, and electrophilic cyclizations, starting from appropriately functionalized acyclic precursors. nih.gov

Controlling the stereochemistry at the C2 position of the piperidine ring is crucial for many applications. Asymmetric synthesis of 2-substituted piperidines can be achieved through several methods, including asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Hydrogenation: This is a highly effective strategy for obtaining enantiomerically enriched piperidines. The hydrogenation of 2-substituted pyridinium (B92312) salts using chiral iridium(I) catalysts containing P,N-ligands can yield chiral piperidines with high enantioselectivity. nih.gov Similarly, rhodium-catalyzed asymmetric reductive transamination of pyridinium salts using a formic acid/triethylamine mixture provides access to various chiral piperidines without the need for hydrogen gas. dicp.ac.cn

Kinetic Resolution: This technique can be used to separate enantiomers from a racemic mixture of 2-arylpiperidines. The use of a chiral base, such as one generated from n-BuLi and the chiral ligand sparteine, can selectively deprotonate one enantiomer, allowing for its separation or further functionalization. rsc.orgacs.org This method has been successfully applied to N-Boc-protected 2-arylpiperidines. acs.org

Organocatalysis: Biomimetic organocatalytic approaches have been developed for the asymmetric synthesis of 2-substituted piperidines. For instance, the Mannich addition of ketones to cyclic imines like Δ¹-piperideine, catalyzed by chiral amines, can produce chiral piperidine alkaloids and their analogues with high enantiomeric excess (ee). acs.org

Below is a table summarizing various catalysts and conditions used in stereoselective routes to analogous 2-substituted piperidines.

| Method | Catalyst/Reagent | Substrate Type | Key Conditions | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Reductive Transamination | [RhCp*Cl₂]₂ / KI | N-benzylpyridinium salts | HCOOH/Et₃N | High enantioselectivity | dicp.ac.cn |

| Asymmetric Hydrogenation | Iridium(I) with P,N-ligand | 2-substituted pyridinium salts | H₂ gas | High enantioselectivity | nih.gov |

| Kinetic Resolution | n-BuLi / (-)-sparteine | Racemic N-Boc-2-arylpiperidines | THF, -40 °C | High enantiomeric ratios | acs.org |

| Organocatalytic Mannich Reaction | Chiral Proline Derivatives | Δ¹-piperideine and ketones | PhCN, -20 °C | Up to 97% ee | acs.org |

Once the 2-(4-fluorophenyl)piperidine scaffold is synthesized, the final step is the introduction of the isobutyl group onto the nitrogen atom. This N-alkylation is a standard transformation in amine chemistry.

N-Alkylation: The secondary amine of 2-(4-fluorophenyl)piperidine can be alkylated using an isobutyl halide (e.g., 1-bromo-2-methylpropane (B43306) or 1-iodo-2-methylpropane). The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net Care must be taken to use appropriate stoichiometry to avoid over-alkylation, which would result in a quaternary ammonium (B1175870) salt. researchgate.net

Reductive Amination: An alternative route to N-alkylation is reductive amination. This involves reacting the 2-(4-fluorophenyl)piperidine with isobutyraldehyde (B47883) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

C-H Functionalization: While N-alkylation is the most direct route to the target compound, modern methods allow for direct functionalization of C-H bonds on the piperidine ring. Catalyst-controlled, site-selective C-H functionalization using rhodium catalysts can introduce substituents at the C2, C3, or C4 positions, depending on the catalyst and the nitrogen protecting group used. nih.govnsf.gov This highlights the possibility of building molecular complexity on a pre-formed piperidine core.

Development of Novel Synthetic Pathways for 2-(4-Fluorophenyl)-1-isobutylpiperidine

Recent advances in synthetic organic chemistry have introduced novel methodologies for constructing piperidine rings that offer potential advantages over traditional methods.

Electrocatalytic Synthesis: Electrocatalytic hydrogenation of pyridines offers a sustainable alternative to traditional methods that often require high pressures of hydrogen gas. nih.gov Using a membrane electrode assembly, pyridines can be converted to piperidines at room temperature and pressure with high current efficiency and yield. nih.govresearchgate.net

Piperidyne Intermediates: The generation and trapping of highly reactive intermediates like 3,4-piperidynes have been reported as a novel strategy for synthesizing functionalized and annulated piperidines. nih.gov This approach allows for the construction of complex piperidine-containing scaffolds through cycloaddition reactions. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for various organic transformations, including those that can be applied to the synthesis and functionalization of N-heterocycles. researchgate.net

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of piperidines aims to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. nih.govajchem-a.com

Use of Greener Solvents: Efforts have been made to replace hazardous organic solvents with more environmentally benign alternatives. For example, some cobalt-catalyzed hydrogenations of pyridine derivatives can be performed in water. nih.gov

Atom Economy: Synthetic routes with high atom economy are preferred. Catalytic hydrogenation of pyridines is an excellent example, as it, in principle, only produces the desired piperidine with no byproducts. rsc.org Multicomponent reactions are also inherently atom-economical. researchgate.net

Energy Efficiency: The development of catalytic systems that operate under mild conditions (lower temperatures and pressures) contributes significantly to the energy efficiency of the synthesis. rsc.orgnih.gov Electrocatalytic and photocatalytic methods represent a shift from thermal energy inputs to electrochemical or light-driven processes. nih.govresearchgate.net

The following table outlines some green approaches applicable to piperidine synthesis.

| Green Principle | Methodology | Advantages | Reference |

|---|---|---|---|

| Safer Solvents | Hydrogenation in water | Reduces reliance on volatile organic compounds (VOCs). | nih.gov |

| Energy Efficiency | Electrocatalytic hydrogenation | Operates at ambient temperature and pressure, reducing energy consumption. | nih.gov |

| Atom Economy | Multicomponent reactions | Builds complex molecules in a single step with high efficiency. | researchgate.net |

| Catalysis | Use of heterogeneous, recyclable catalysts | Simplifies product purification and allows for catalyst reuse. | nih.gov |

Purification and Characterization Techniques Relevant to Synthesis Research

After the synthesis of this compound, rigorous purification and characterization are necessary to confirm its identity, purity, and stereochemistry.

Purification: Standard laboratory techniques are employed for purification.

Column Chromatography: Silica gel column chromatography is commonly used to separate the desired product from unreacted starting materials, reagents, and byproducts.

Crystallization: If the final compound is a solid, crystallization can be an effective method for achieving high purity.

Characterization: A suite of analytical techniques is used to elucidate the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure and connectivity of atoms. For this specific compound, ¹⁹F NMR would be crucial for confirming the presence and electronic environment of the fluorine atom.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Chiral High-Performance Liquid Chromatography (HPLC): For stereoselective syntheses, HPLC using a chiral stationary phase is the standard method to determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product. acs.org

Chemical Modification and Derivatization Studies of 2 4 Fluorophenyl 1 Isobutylpiperidine

Strategies for Structural Elucidation of 2-(4-Fluorophenyl)-1-isobutylpiperidine Derivatives

The unambiguous determination of the chemical structure of newly synthesized derivatives of this compound is paramount for understanding their properties. A combination of modern spectroscopic and spectrometric techniques is routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a cornerstone for the structural characterization of these compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule. For instance, the characteristic signals of the aromatic protons on the 4-fluorophenyl ring, the protons of the isobutyl group, and the complex splitting patterns of the piperidine (B6355638) ring protons allow for a comprehensive structural assignment. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons, further confirming the structural integrity of the derivatives.

Mass Spectrometry (MS) is another critical tool for determining the molecular weight and fragmentation patterns of these derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of the elemental composition of the synthesized compounds. Fragmentation analysis can offer insights into the structural components of the molecule.

X-ray Crystallography , where applicable, provides the most definitive three-dimensional structural information. By analyzing the diffraction pattern of a single crystal, the precise spatial arrangement of atoms, bond lengths, and bond angles can be determined, offering an unparalleled level of structural detail.

The following table summarizes the key analytical techniques and the type of information they provide for the structural elucidation of this compound derivatives.

| Analytical Technique | Information Provided |

| ¹H NMR | Chemical environment and connectivity of hydrogen atoms. |

| ¹³C NMR | Chemical environment of carbon atoms. |

| 2D NMR (COSY, HSQC) | Correlation between protons and carbons, establishing molecular connectivity. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. |

| High-Resolution MS (HRMS) | Precise elemental composition. |

| X-ray Crystallography | Three-dimensional molecular structure, including stereochemistry. |

Synthesis of Analogs and Homologs of this compound

The synthesis of analogs and homologs of this compound is a key strategy to probe the impact of structural modifications on its properties. These modifications typically involve alterations to the isobutyl group, the 4-fluorophenyl moiety, or the piperidine ring itself.

One common approach for synthesizing analogs involves the N-alkylation of 2-(4-fluorophenyl)piperidine (B1364552) . This allows for the introduction of a wide variety of alkyl and arylalkyl groups in place of the isobutyl group. The reaction of 2-(4-fluorophenyl)piperidine with different alkyl halides or tosylates under basic conditions is a versatile method for generating a library of N-substituted analogs.

Homologation can be achieved by extending the carbon chain of the N-substituent. For example, using reagents like 1-bromo-3-methylbutane (B150244) or 1-bromo-4-methylpentane (B146037) would yield homologs with longer alkyl chains.

Modifications to the 4-fluorophenyl ring can be achieved by starting with different substituted phenyl precursors during the initial synthesis of the 2-arylpiperidine core. For example, using 4-chlorophenyl or 4-methoxyphenyl (B3050149) precursors would lead to the corresponding analogs.

The following table provides examples of synthetic strategies for generating analogs and homologs.

| Target Modification | Synthetic Strategy | Example Reagents |

| N-substituent Variation | N-alkylation of 2-(4-fluorophenyl)piperidine | Benzyl (B1604629) bromide, Ethyl iodide, Cyclopropylmethyl bromide |

| N-substituent Homologation | N-alkylation with longer chain alkyl halides | 1-Bromo-3-methylbutane, 1-Bromo-4-methylpentane |

| Aromatic Ring Substitution | Synthesis from substituted aryl precursors | 1-Bromo-4-chlorobenzene, 1-Bromo-4-methoxybenzene |

Introduction of Diverse Pharmacophores onto the this compound Scaffold

To explore new biological activities and enhance potency, researchers often introduce various pharmacophores into the this compound scaffold. A pharmacophore is a specific arrangement of molecular features that is responsible for a drug's biological activity.

One strategy involves the functionalization of the piperidine ring . For instance, introducing hydroxyl, amino, or carboxyl groups onto the piperidine ring can provide new points for interaction with biological targets and can also serve as handles for further derivatization.

Another approach is to incorporate known bioactive moieties. For example, attaching a pharmacophore known to interact with a specific receptor or enzyme to the this compound core can lead to hybrid molecules with novel or improved activities. This can be achieved through linker chemistry, where a flexible or rigid linker is used to connect the two molecular entities.

Computational methods, such as pharmacophore modeling , are often employed to guide the rational design of these new derivatives. nih.gov By identifying the key chemical features required for a desired biological activity, new molecules can be designed and synthesized with a higher probability of success. nih.gov

The table below illustrates some examples of pharmacophore introduction.

| Pharmacophore | Rationale for Introduction | Potential Synthetic Approach |

| Hydroxyl Group | Introduce hydrogen bonding capabilities | Oxidation of the piperidine ring |

| Amine Group | Introduce basicity and hydrogen bonding | Reductive amination of a ketone precursor |

| Carboxylic Acid Group | Introduce acidity and charge | Oxidation of a primary alcohol |

| Known Bioactive Moiety | Combine pharmacological profiles | Amide coupling or ether linkage formation |

Combinatorial Chemistry Approaches for this compound Libraries

Combinatorial chemistry has become a powerful tool for the rapid generation of large and diverse libraries of compounds for high-throughput screening. imperial.ac.uk This approach is well-suited for the exploration of the chemical space around the this compound scaffold.

Solid-phase synthesis is a common technique used in combinatorial chemistry. In this method, the 2-(4-fluorophenyl)piperidine core can be attached to a solid support (resin). This allows for the use of excess reagents to drive reactions to completion and simplifies the purification process, as byproducts and excess reagents can be washed away.

Using a "split-and-pool" strategy , a large number of derivatives can be synthesized simultaneously. The resin-bound scaffold is split into multiple portions, and each portion is reacted with a different building block. The portions are then pooled, mixed, and split again for the next reaction step. This process allows for the exponential generation of a diverse library of compounds.

The design of these libraries is often guided by the desire to explore a wide range of physicochemical properties, such as lipophilicity, polarity, and molecular size. The selection of building blocks for the combinatorial synthesis is crucial for achieving this diversity.

The following table outlines the key principles of applying combinatorial chemistry to the this compound scaffold.

| Combinatorial Approach | Description | Advantages |

| Solid-Phase Synthesis | The scaffold is attached to a solid support for sequential reactions. | Simplified purification, use of excess reagents. |

| Parallel Synthesis | Multiple reactions are carried out simultaneously in separate reaction vessels. | Rapid generation of a defined set of compounds. |

| Split-and-Pool Synthesis | The solid support is split, reacted with different building blocks, and then pooled. | Exponential generation of a large and diverse library. |

Structure Activity Relationship Sar Investigations of 2 4 Fluorophenyl 1 Isobutylpiperidine and Its Analogs

Elucidation of Key Structural Features for Biological Activity in 2-(4-Fluorophenyl)-1-isobutylpiperidine

The biological activity of this compound is governed by the interplay of its three primary structural components: the piperidine (B6355638) ring, the 2-(4-fluorophenyl) substituent, and the 1-isobutyl group. Each of these features plays a critical role in molecular recognition and interaction with biological targets.

The Piperidine Core: This saturated heterocycle serves as a versatile scaffold, providing a three-dimensional framework that positions the other substituents in a specific spatial orientation for optimal interaction with receptor binding sites. The basic nitrogen atom of the piperidine ring is often a key pharmacophoric element, capable of forming ionic interactions or hydrogen bonds with target proteins, such as the well-documented interaction with aspartate residues in G-protein coupled receptors (GPCRs). mdpi.com

The 2-(4-Fluorophenyl) Group: The presence of an aryl group at the 2-position is a common feature in many biologically active piperidines. nih.gov This aromatic ring can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and cation-π interactions with aromatic residues in the binding pocket. The 4-fluoro substituent is particularly significant. Fluorine's high electronegativity and small size can modulate the electronic properties of the phenyl ring, influence metabolic stability, and enhance binding affinity through favorable electrostatic or hydrogen bond interactions without significantly increasing steric bulk. nih.gov In several series of piperidine-based compounds, fluoro-substituted analogs have demonstrated high potency and selectivity for their respective targets. nih.gov

The 1-Isobutyl Group: The substituent on the piperidine nitrogen is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The size, shape, and lipophilicity of this group can significantly influence how the molecule fits into a binding pocket. The isobutyl group in the title compound provides a specific level of steric bulk and lipophilicity that can be critical for affinity. For instance, in studies of fentanyl analogs, modifications to the N-alkyl moiety drastically altered binding affinity at the µ-opioid receptor, highlighting the sensitivity of receptor binding to the nature of this substituent. nih.gov

Impact of Substituent Modifications on Pharmacological Profiles

Systematic modification of the substituents on the this compound scaffold is a classical medicinal chemistry strategy to probe the SAR and optimize the pharmacological profile.

Modifications to the 2-aryl substituent can have profound effects. Studies on analogous systems have shown that both the position and the electronic nature of substituents on the phenyl ring are critical. For example, in a series of 1-propargyl-4-styrylpiperidine analogues that inhibit monoamine oxidase (MAO), substitutions on the phenyl ring significantly impacted potency and selectivity. conicet.gov.ar A 3-fluorophenyl derivative was found to be a potent and selective inhibitor of hMAO-A. conicet.gov.ar This suggests that moving the fluorine atom or introducing other substituents like chloro, methyl, or methoxy (B1213986) groups could fine-tune the electronic and steric properties, thereby altering the binding affinity and selectivity of this compound for its target.

| Compound Analog | Aryl Substituent | Relative Potency (hMAO-A Inhibition) |

| Analog 1 | 3-Fluorophenyl | High |

| Analog 2 | 4-Fluorophenyl | Moderate |

| Analog 3 | 2,4,5-Trifluorophenyl | Low |

| Analog 4 | Phenyl | Moderate-Low |

Data derived from structurally related styrylpiperidine analogues targeting monoamine oxidase A. conicet.gov.ar

Changes to the N-alkyl group also significantly influence activity. The isobutyl group provides a balance of size and lipophilicity. Replacing it with different alkyl or arylalkyl groups can explore the steric and hydrophobic limits of the binding pocket. For instance, replacing the N-isobutyl group with smaller (e.g., methyl), larger (e.g., dodecyl), or more rigid (e.g., benzyl (B1604629), phenethyl) groups has been shown to dramatically alter the antifungal activity of 4-aminopiperidines. mdpi.com In one study, an N-dodecyl substituent conferred potent activity against Candida and Aspergillus species, while an N-benzyl group also resulted in a promising candidate. mdpi.com This indicates that the N-substituent pocket can accommodate a range of functionalities, each imparting a distinct pharmacological profile.

| Analog N-Substituent | General Effect on Activity in Related Piperidine Series | Reference System |

| Methyl | Often serves as a baseline; may confer moderate potency. | Antipsychotic Agents nih.gov |

| Benzyl | Can enhance potency through additional aromatic interactions. | Antifungal Agents mdpi.com |

| Dodecyl | Significantly increases lipophilicity, which can enhance membrane interaction and potency. | Antifungal Agents mdpi.com |

| Propargyl | Introduces a reactive group that can lead to covalent inhibition in certain enzymes (e.g., MAO). | MAO Inhibitors conicet.gov.ar |

Stereochemical Influences on the Biological Activity of this compound

The carbon atom at the 2-position of the piperidine ring, bearing the 4-fluorophenyl group, is a chiral center. Consequently, this compound exists as a pair of enantiomers, (R) and (S). It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in biological activity, as enantiomers can exhibit different affinities, efficacies, and metabolic profiles due to the chiral nature of biological macromolecules like receptors and enzymes.

Studies on related 2-substituted piperidines have consistently demonstrated the importance of stereoselectivity. For example, the catalyst-controlled C-H functionalization of N-protected piperidines allows for the stereoselective synthesis of 2-substituted analogs, yielding products with high diastereomeric and enantiomeric purity. nsf.gov The ability to access specific stereoisomers is crucial, as biological evaluation often reveals that one enantiomer is significantly more active than the other. In the development of novel influenza virus inhibitors based on a piperidine core, the control of stereochemistry was essential for achieving potent activity. nih.gov

| Stereoisomer of Analog | Observed Activity | Rationale |

| (R)-enantiomer | Often more potent | Specific enantiomer fits more favorably into the chiral binding pocket of the target protein. |

| (S)-enantiomer | Often less potent or inactive | Steric clashes or suboptimal orientation of key interacting groups within the binding site. |

| cis-isomer (in related systems) | Selective for Target A | The overall molecular shape fits the topology of Target A's active site. |

| trans-isomer (in related systems) | Selective for Target B | A different molecular shape allows for better complementarity with the active site of Target B. |

Conformational Analysis and its Correlation with Activity

The preferred conformation can be influenced by several factors, including the nature of the N-substituent and other groups on the ring. Computational studies and VT-NMR spectroscopy on N-Boc-2-arylpiperidines have indicated a fast rate of ring flipping between conformations where the aryl group is axial and equatorial. nih.gov However, in other systems, such as 2-substituted piperazines, the axial conformation was found to be preferred and this preference was crucial for binding to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov

For this compound, the 4-fluorophenyl group can adopt either an axial or equatorial position. The equatorial conformation is generally expected to be more stable due to reduced steric hindrance. However, the axial conformer might be specifically recognized by a biological target. Molecular modeling and docking studies are often employed to understand the binding conformation. These studies can reveal whether the ligand adopts a low-energy solution conformation or is "forced" into a higher-energy conformation upon binding to achieve optimal interactions with the receptor. mdpi.comeckerd.edu The correlation between a specific conformation (axial vs. equatorial) and biological activity underscores the importance of designing conformationally constrained analogs to lock the molecule into the presumed bioactive conformation, which can lead to enhanced potency and selectivity.

Receptor Binding and Ligand Interaction Studies with 2 4 Fluorophenyl 1 Isobutylpiperidine

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. ijnrd.orgijrrjournal.com This method involves incubating a radiolabeled ligand (a molecule known to bind to the target receptor) with a tissue or cell preparation containing the receptor of interest. The unlabeled compound, in this case, 2-(4-Fluorophenyl)-1-isobutylpiperidine, would be added in increasing concentrations to compete with the radioligand for binding to the receptor.

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity. Without experimental data, the Ki values for this compound at any receptor are unknown.

Table 1: Hypothetical Data Table for Radioligand Binding Affinity of this compound No publicly available data has been found for this compound. The following table is a template for how such data would be presented.

| Receptor Subtype | Radioligand | Ki (nM) |

| e.g., Dopamine (B1211576) D2 | [³H]Spiperone | Data not available |

| e.g., Serotonin (B10506) 5-HT2A | [³H]Ketanserin | Data not available |

| e.g., Sigma-1 | ³H-Pentazocine | Data not available |

| e.g., NMDA | [³H]MK-801 | Data not available |

Competition Binding Experiments with Known Ligands

Competition binding experiments are a direct application of radioligand binding assays to determine the affinity of an unlabeled compound. ijnrd.org In these studies, a fixed concentration of a radiolabeled ligand is co-incubated with varying concentrations of the unlabeled competitor, this compound. By measuring the displacement of the radioligand, a competition curve can be generated, from which the IC50 and subsequently the Ki value can be derived. This approach is crucial for understanding how a novel compound interacts with a receptor relative to well-characterized ligands. No such competition binding studies featuring this compound have been published.

Allosteric Modulation Investigations

Allosteric modulators bind to a receptor at a site distinct from the orthosteric site (the binding site of the endogenous ligand). This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the orthosteric ligand. To investigate if this compound acts as an allosteric modulator, functional assays would be necessary. For example, one could measure the effect of the compound on the binding of an orthosteric radioligand or on the functional response (e.g., second messenger activation) induced by an orthosteric agonist. There is currently no evidence to suggest that this compound has been evaluated for allosteric modulatory properties at any receptor.

Receptor Selectivity Profiling of this compound

To assess the therapeutic potential and potential off-target effects of a compound, a receptor selectivity profile is essential. This involves screening the compound against a broad panel of receptors, ion channels, and transporters. The binding affinities determined from these screens provide a comprehensive overview of the compound's biological targets. A highly selective compound will show high affinity for a single target with little to no affinity for others. The receptor selectivity of this compound has not been reported in the public domain.

Table 2: Hypothetical Receptor Selectivity Profile for this compound No publicly available data has been found for this compound. The following table is a template for how such data would be presented.

| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) or % Inhibition @ 1µM |

| Dopamine Receptors | D1 | Data not available |

| D2 | Data not available | |

| D3 | Data not available | |

| D4 | Data not available | |

| D5 | Data not available | |

| Serotonin Receptors | 5-HT1A | Data not available |

| 5-HT2A | Data not available | |

| 5-HT2C | Data not available | |

| Adrenergic Receptors | α1A | Data not available |

| α2A | Data not available | |

| β1 | Data not available | |

| Sigma Receptors | σ1 | Data not available |

| σ2 | Data not available |

Mechanistic Studies on the Biological Activity of 2 4 Fluorophenyl 1 Isobutylpiperidine

Neurotransmitter System Interactions of 2-(4-Fluorophenyl)-1-isobutylpiperidine

Dopaminergic System Modulation

No studies detailing the interaction of this compound with the dopaminergic system have been identified.

Serotonergic System Modulation

There is no available research on the modulation of the serotonergic system by this compound.

Noradrenergic System Modulation

Information regarding the interaction of this compound with the noradrenergic system is not present in the current scientific literature.

Other Neurotransmitter System Interplay

No data is available on the interplay of this compound with other neurotransmitter systems.

Enzyme Inhibition and Activation Studies

Specific Enzyme Target Identification

No specific enzyme targets for this compound have been identified in published research.

Kinetics of Enzyme-2-(4-Fluorophenyl)-1-isobutylpiperidine Interactions

At present, detailed kinetic studies quantifying the interaction of this compound with specific enzymes are not extensively documented in publicly available literature. The metabolism of similar piperazine (B1678402) derivatives often involves cytochrome P450 (CYP) isoenzymes such as CYP2D6, CYP1A2, and CYP3A4. Research has indicated that many piperazine and piperidine (B6355638) derivatives can act as inhibitors of these enzymes. For instance, compounds like 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have demonstrated inhibitory effects on CYP2D6, CYP1A2, CYP3A4, as well as CYP2C19 and CYP2C9. Further in vitro studies using human liver microsomes have suggested that TFMPP exhibits more significant inhibition of test substrates like dextromethorphan (B48470) and caffeine (B1668208) compared to BZP.

While these findings relate to structurally analogous compounds, they underscore the potential for this compound to engage in similar enzyme inhibitory activities. Future research is necessary to elucidate the specific kinetic parameters, such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), of this compound with respect to these and other metabolic enzymes. Such data will be crucial for understanding its pharmacokinetic profile and potential for drug-drug interactions.

Ion Channel Modulation by this compound

The influence of this compound on ion channel function is an emerging area of investigation. The broader class of piperidine alkaloids has been shown to exert modulatory effects on various ion channels. For example, piperine, a well-known piperidine alkaloid, has demonstrated anticonvulsant properties that are, in part, attributed to its inhibitory effects on Na⁺ and Ca²⁺ channels, as suggested by whole-cell patch-clamp analyses.

Furthermore, aminopiperidine sulfonamide derivatives have been identified as state-dependent inhibitors of the voltage-gated calcium channel Caᵥ2.2 (N-type). This channel is a key regulator of synaptic transmission, and its inhibition is a therapeutic strategy for chronic pain. While these examples involve different piperidine-containing molecules, they highlight the potential for the this compound scaffold to interact with and modulate the activity of various ion channels. Direct electrophysiological studies are required to characterize the specific effects of this compound on different types of ion channels, including voltage-gated and ligand-gated channels, to determine its selectivity and functional impact on neuronal excitability and other physiological processes.

Intracellular Signaling Pathway Perturbations

The ability of this compound to perturb intracellular signaling pathways is likely linked to its interactions with upstream targets such as G protein-coupled receptors (GPCRs). Many pharmacologically active piperidine derivatives exert their effects by modulating GPCR signaling. For instance, certain 4-aminopiperidine (B84694) derivatives have been explored for their analgesic potential through interactions with the µ-opioid receptor, a classic GPCR. The activation or inhibition of such receptors initiates a cascade of intracellular events, often involving second messengers like cyclic AMP (cAMP), inositol (B14025) triphosphate (IP₃), and intracellular calcium, which in turn activate various protein kinases and downstream effectors.

Additionally, some piperidine-based compounds have been shown to influence signaling pathways related to cell proliferation and survival. For example, certain aminoethyl-substituted piperidine derivatives that act as σ₁ receptor ligands have demonstrated antiproliferative properties in cancer cell lines. The σ₁ receptor is known to modulate intracellular Ca²⁺ signaling. Given the structural features of this compound, it is plausible that it could engage with one or more GPCRs or other signaling-related proteins, thereby influencing downstream cellular responses. Comprehensive studies, including receptor binding assays and functional assays measuring second messenger levels and protein phosphorylation, are needed to identify the specific signaling pathways affected by this compound.

Preclinical Pharmacological Investigations of 2 4 Fluorophenyl 1 Isobutylpiperidine

In Vitro Cell-Based Assays

In vitro studies are foundational in preclinical research, providing initial insights into a compound's biological activity at the cellular and molecular level.

Cell Line Selection and Culture Methodologies

To investigate the effects of 2-(4-Fluorophenyl)-1-isobutylpiperidine, researchers would first select appropriate cell lines based on the predicted molecular targets. For instance, if the compound is hypothesized to interact with a specific receptor, cell lines endogenously expressing or engineered to overexpress this target would be chosen. Common choices include Human Embryonic Kidney (HEK293) cells, Chinese Hamster Ovary (CHO) cells, or specific cancer cell lines like HeLa or MCF-7, depending on the therapeutic area of interest. frontiersin.org Standard cell culture methodologies, involving specific growth media, temperature, and CO2 conditions, would be employed to ensure cell viability and reproducibility of experiments. tandfonline.com

Functional Assays for Receptor Activation/Inhibition

Functional assays are critical to determine whether the compound acts as an agonist (activator) or antagonist (inhibitor) at its target receptor. Techniques such as calcium flux assays, cAMP (cyclic adenosine (B11128) monophosphate) assays, or assays measuring the release of signaling molecules like nitric oxide could be utilized. smolecule.com The results would quantify the compound's potency (EC50 for agonists) or inhibitory capacity (IC50 for antagonists).

Reporter Gene Assays

Reporter gene assays offer another method to assess the functional consequences of receptor interaction. In these assays, cells are engineered so that the activation of a specific signaling pathway drives the expression of an easily measurable "reporter" protein, such as luciferase. If this compound activates a pathway of interest, it would lead to an increase in the reporter signal, providing a quantifiable measure of its activity.

In Vivo Animal Model Studies

Following in vitro characterization, the compound would be evaluated in living organisms, typically rodent models, to understand its effects on a whole biological system.

Behavioral Neuroscience Assessments in Rodent Models

If the compound is predicted to have activity in the central nervous system, a battery of behavioral tests would be conducted in rats or mice. These tests are designed to assess various domains of brain function:

Motor Function: Tests like the Rotarod or open-field test would evaluate coordination, balance, and general locomotor activity.

Anxiety-like Behavior: The elevated plus-maze or light-dark box test could be used to determine if the compound has anxiolytic (anxiety-reducing) or anxiogenic (anxiety-producing) effects.

Cognition and Memory: The novel object recognition test or Morris water maze could assess the compound's impact on learning and memory.

Social Behavior: The three-chamber social interaction test can be used to evaluate sociability and interest in social novelty.

The selection of specific tests would be guided by the compound's in vitro profile and its intended therapeutic application.

Without specific research data for this compound, the tables below are presented as illustrative examples of how such data would be structured.

Table 1: Example of In Vitro Functional Assay Data

| Assay Type | Cell Line | Target | Activity | Potency (IC50/EC50) |

|---|---|---|---|---|

| Radioligand Binding | HEK293 | Receptor X | Antagonist | 150 nM |

| cAMP Assay | CHO | Receptor Y | Agonist | 75 nM |

| Calcium Flux | PC-12 | Receptor Z | No Activity | >10 µM |

Table 2: Example of In Vivo Behavioral Assessment Data

| Behavioral Test | Animal Model | Observed Effect |

|---|---|---|

| Elevated Plus Maze | Mouse | Increased time in open arms |

| Novel Object Recognition | Rat | Increased exploration of novel object |

| Open Field Test | Mouse | No significant change in locomotion |

Neurochemical Analysis in Brain Regions

No studies detailing the in vitro binding affinities or in vivo effects of this compound on key central nervous system targets, such as monoamine transporters (dopamine, serotonin (B10506), and norepinephrine), have been identified. Consequently, data regarding its impact on neurotransmitter levels in specific brain regions, which is often assessed using techniques like in vivo microdialysis, is not available.

Pharmacodynamic Biomarker Identification

There is no published information on the identification of pharmacodynamic biomarkers for this compound. Research in this area would typically involve identifying and validating biological markers that could provide an indication of the compound's engagement with its molecular target and its subsequent physiological or biochemical effects. Without foundational neurochemical data, the exploration of such biomarkers has not been documented.

Tissue Distribution Studies in Animal Models

Information regarding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is not available in the public domain. Tissue distribution studies, which are crucial for understanding the concentration of a compound and its metabolites in various organs and, most importantly, its ability to cross the blood-brain barrier, have not been reported for this specific molecule.

Computational Chemistry and Molecular Modeling Approaches for 2 4 Fluorophenyl 1 Isobutylpiperidine

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 2-(4-Fluorophenyl)-1-isobutylpiperidine, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

The process begins with the three-dimensional structure of this compound, which is then virtually screened against a library of known protein structures. The scoring functions used in docking algorithms calculate the binding energy for each possible pose, providing a rank-ordered list of potential protein targets. This approach, often referred to as reverse docking, can generate hypotheses about the compound's mechanism of action.

Once a potential target is identified, molecular docking can provide a detailed analysis of the binding mode. For instance, if this compound were to be docked into the active site of a receptor, the simulation could reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. Studies on similar piperidine (B6355638) derivatives have successfully used molecular docking to understand their interactions with targets like the androgen receptor and the main protease of SARS-CoV-2. nih.govnih.gov In a hypothetical docking study of this compound with a putative kinase target, the interactions might be as summarized in the table below.

| Interaction Type | Amino Acid Residue | Atom(s) in this compound | Estimated Distance (Å) |

| Hydrogen Bond | ASP145 | Piperidine Nitrogen | 2.9 |

| Pi-Pi Stacking | PHE88 | Fluorophenyl Ring | 3.5 |

| Hydrophobic | LEU34, VAL42 | Isobutyl Group | 3.8 - 4.2 |

| Halogen Bond | SER90 | Fluorine Atom | 3.1 |

This table represents a hypothetical scenario for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. For this compound, QSAR can be a powerful tool for predicting the activity of novel analogs and guiding the design of more potent molecules.

A QSAR study involves a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP), among others. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity.

Research on arylpiperazine and 4-phenylpiperidine (B165713) derivatives has demonstrated the utility of QSAR in understanding the structural requirements for their antiproliferative and mu-opioid agonist activities, respectively. nih.govnih.gov A similar approach could be applied to a series of analogs of this compound. A hypothetical QSAR model for a series of such analogs might reveal the importance of specific physicochemical properties for their activity, as shown in the example table below.

| Descriptor | Coefficient | Interpretation |

| LogP (Hydrophobicity) | +0.54 | Increased hydrophobicity is positively correlated with activity. |

| Molecular Weight | -0.21 | Increased molecular size is negatively correlated with activity. |

| Dipole Moment | +0.78 | A higher dipole moment is beneficial for activity. |

| Number of H-bond Donors | -0.15 | Fewer hydrogen bond donors are preferred for higher activity. |

This table represents a hypothetical QSAR model for illustrative purposes.

Molecular Dynamics Simulations to Explore Conformational Space and Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of both the ligand and the receptor over time. For this compound, MD simulations can offer a deeper understanding of the stability of the ligand-receptor complex and the energetics of their interaction.

An MD simulation begins with the docked complex of this compound and its target protein. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then calculates the forces between all atoms in the system and uses these forces to predict their movements over a certain period.

These simulations can reveal the flexibility of the ligand in the binding pocket and identify key stable interactions that might be missed in a static docking pose. The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD) to assess the stability of the complex. This technique has been applied to study the interactions of various ligands with their receptors, providing valuable insights into the binding process. researchgate.netdntb.gov.ua

De Novo Drug Design and Virtual Screening Based on this compound Scaffold

The this compound scaffold can serve as a starting point for the discovery of new and improved therapeutic agents through de novo drug design and virtual screening.

De novo design algorithms can generate novel molecular structures by assembling fragments in the binding site of a target protein. Using the binding mode of this compound as a reference, these programs can suggest modifications to the parent molecule that are predicted to have higher affinity and selectivity.

Virtual screening, on the other hand, involves searching large compound libraries for molecules that are structurally similar to this compound or that are predicted to bind to the same target. This high-throughput computational method can rapidly identify a smaller, more manageable set of compounds for experimental testing. Both structure-based and ligand-based virtual screening approaches can be employed, leveraging the structural information of the target and the known pharmacophoric features of the this compound scaffold, respectively. The integration of these computational strategies can significantly accelerate the drug discovery process, leading to the identification of promising new drug candidates. nih.gov

Analytical Methodologies for Research on 2 4 Fluorophenyl 1 Isobutylpiperidine

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)

Chromatographic techniques are paramount for the separation and quantification of 2-(4-Fluorophenyl)-1-isobutylpiperidine from complex mixtures, such as reaction media or biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a primary method for the analysis of piperidine (B6355638) derivatives. A C18 column is often the stationary phase of choice, providing effective separation based on the compound's hydrophobicity. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid or formic acid) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution can be employed to optimize the separation of the target analyte from any impurities or related compounds. nih.govresearchgate.net For compounds lacking a strong UV chromophore, derivatization with an agent such as 4-toluenesulfonyl chloride can be utilized to enhance detection by a UV detector. nih.govresearchgate.net Alternatively, detectors like a Charged Aerosol Detector (CAD) can be used for compounds without a UV chromophore. epa.gov

Table 1: Illustrative HPLC Parameters for Analysis of Substituted Piperidines

| Parameter | Condition |

|---|---|

| Column | Inertsil ODS C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | Isocratic (e.g., 68% B) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (post-derivatization if necessary) or CAD |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS offers high resolution and sensitivity for the analysis of volatile and thermally stable compounds like N-alkylated piperidines. Prior to analysis, derivatization may be necessary to improve the volatility and thermal stability of the analyte. The choice of a suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS), is critical for achieving good separation. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern. While regioisomers of similar compounds can be well-resolved by GC, their mass spectra may be identical, necessitating careful interpretation. nih.gov

Spectroscopic Methods for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the protons on the piperidine ring, the isobutyl group, and the fluorophenyl group. The chemical shifts, signal multiplicities (splitting patterns), and integration values would all contribute to the structural assignment. Similarly, the ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule. For analogous N-benzylpiperidine derivatives, detailed 1D and 2D NMR studies have been used for complete spectral assignment. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in this compound

| Proton Environment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic protons (Fluorophenyl group) | 7.0 - 7.5 |

| Piperidine ring protons (α to Nitrogen) | 2.5 - 3.0 |

| Piperidine ring protons (other) | 1.4 - 1.9 |

| Isobutyl group protons (CH₂) | 2.0 - 2.5 |

| Isobutyl group protons (CH) | 1.7 - 2.2 |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for its identification. Using techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule is ionized and then fragmented. The resulting mass-to-charge (m/z) ratios of the parent ion and its fragments create a unique mass spectrum. For piperidine alkaloids, ESI-MS/MS has been shown to reveal major fragmentation pathways, such as the neutral loss of substituents. nih.gov The fragmentation of N-alkylpiperidines is often initiated at the nitrogen atom.

Bioanalytical Methods for Detection in Biological Matrices (excluding human samples)

The detection and quantification of this compound in biological matrices, such as rodent plasma, are essential for preclinical pharmacokinetic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity, selectivity, and speed.

A typical bioanalytical method involves protein precipitation to extract the analyte from the plasma sample, followed by separation on a C18 HPLC column and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. nih.gov This approach allows for the highly selective and sensitive quantification of the parent compound and its potential metabolites. The method must be validated for linearity, accuracy, precision, and stability to ensure reliable results. nih.govmdpi.com The generation of reactive iminium ion intermediates from the piperidine ring is a potential metabolic pathway that can be investigated by trapping with nucleophiles like potassium cyanide and subsequent LC-MS/MS analysis. mdpi.com

Table 3: General Parameters for a Bioanalytical LC-MS/MS Method

| Parameter | Description |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile |

| Chromatography | Reversed-phase HPLC with a C18 column |

| Mobile Phase | Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with formic acid) nih.gov |

| Ionization | Positive Electrospray Ionization (ESI+) |

| Detection | Triple Quadrupole Mass Spectrometer in MRM mode |

Chiral Resolution Techniques for Enantiomers of this compound

Since this compound possesses a chiral center at the C2 position of the piperidine ring, it exists as a pair of enantiomers. The separation and analysis of these enantiomers are critical, as they may exhibit different pharmacological properties.

Chiral High-Performance Liquid Chromatography (Chiral HPLC):

Chiral HPLC is a widely used technique for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation. For fluorinated chiral compounds, various chiral HPLC methods have been successfully developed. ucj.org.ua

Kinetic Resolution:

Kinetic resolution is another approach to obtain enantiomerically enriched piperidines. This method involves the use of a chiral reagent or catalyst that reacts at different rates with each enantiomer of the racemic starting material. For instance, the kinetic resolution of 2-arylpiperidines has been achieved with high enantiomeric ratios using a chiral base system like n-BuLi/sparteine. rsc.org This allows for the preparation of highly enantioenriched piperidines that can be further functionalized.

The fluorine atom in the phenyl ring can also be exploited for chiral analysis using ¹⁹F NMR with chiral solvating or derivatizing agents, which can produce distinct signals for each enantiomer. eurekalert.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-toluenesulfonyl chloride |

| n-BuLi |

Medicinal Chemistry Strategies and Drug Discovery Applications of 2 4 Fluorophenyl 1 Isobutylpiperidine

Identification of 2-(4-Fluorophenyl)-1-isobutylpiperidine as a Lead Compound

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The identification of a lead compound can arise from various sources, including natural products, synthetic chemical libraries, or through computational design.

While specific public-domain research identifying this compound as a formal lead compound for a particular biological target is not extensively documented, its structural motifs suggest potential interactions with various receptors and transporters in the central nervous system. The piperidine (B6355638) ring is a common feature in neuroactive compounds, and the 4-fluorophenyl group is a well-established substituent in medicinal chemistry, often introduced to modulate metabolic stability and receptor binding affinity. The isobutyl group attached to the piperidine nitrogen influences the compound's lipophilicity and steric profile, which are critical for its pharmacokinetic and pharmacodynamic properties.

Lead Optimization Strategies Based on the this compound Scaffold

Lead optimization is an iterative process of modifying the chemical structure of a lead compound to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. For a scaffold like this compound, several optimization strategies could be employed.

Structure-activity relationship (SAR) studies are central to lead optimization. These studies involve systematically altering different parts of the molecule and assessing the impact on biological activity. For the this compound scaffold, key modifications could include:

Substitution on the Phenyl Ring: Introducing various substituents at different positions on the 4-fluorophenyl ring can probe the electronic and steric requirements of the binding pocket.

Modification of the N-Alkyl Group: Replacing the isobutyl group with other alkyl or arylalkyl groups can fine-tune the compound's interaction with the target and modulate its ADME (absorption, distribution, metabolism, and excretion) properties.

Stereochemistry: The chiral center at the 2-position of the piperidine ring implies the existence of enantiomers, which may exhibit different biological activities and metabolic profiles.

An example of SAR studies on related piperidine analogs has shown that modifications to the N-substituent can significantly impact affinity and selectivity for targets like the dopamine (B1211576) transporter (DAT). For instance, replacing the N-alkyl group with N-benzyl or other substituted benzyl (B1604629) groups has been explored in similar scaffolds to enhance DAT binding affinity.

| Modification Site | Example Modification | Potential Impact |

| Phenyl Ring | Introduction of electron-withdrawing or donating groups | Modulate binding affinity and selectivity |

| N-Isobutyl Group | Replacement with other alkyl or arylalkyl groups | Alter lipophilicity, metabolic stability, and target interaction |

| Piperidine Ring | Introduction of substituents | Constrain conformation and explore additional binding interactions |

| Stereochemistry | Separation and testing of enantiomers | Identify the more active and safer stereoisomer |

Design of Targeted Libraries for Specific Receptors

Targeted compound libraries are collections of molecules designed to interact with a specific biological target or a family of related targets. Based on the this compound scaffold, a targeted library could be designed to explore its potential activity against a range of receptors, such as G-protein coupled receptors (GPCRs) or neurotransmitter transporters.

The design of such a library would involve combinatorial chemistry approaches, where different building blocks are systematically combined to generate a diverse set of analogs. For example, a library could be created by reacting various substituted 2-phenylpiperidines with a range of alkylating or acylating agents to introduce diversity at the N-1 position. The choice of building blocks would be guided by computational modeling and existing knowledge of the target's structure and binding site characteristics.

Prodrug and Soft Drug Design Concepts Utilizing this compound

Prodrug and soft drug design are strategies used to overcome undesirable properties of a drug candidate, such as poor solubility, low bioavailability, or off-target toxicity.

A prodrug is an inactive derivative of a drug molecule that undergoes enzymatic or chemical transformation in the body to release the active parent drug. For a compound like this compound, a prodrug approach could involve modifying the piperidine nitrogen with a cleavable promoiety. This could enhance oral absorption or provide targeted delivery to a specific tissue where the activating enzyme is present.

A soft drug , on the other hand, is an active compound that is designed to undergo predictable and controlled metabolic inactivation to non-toxic metabolites after exerting its therapeutic effect. This approach is often used to minimize systemic side effects. If this compound were found to have a desirable therapeutic effect but also unwanted systemic effects, a soft drug version could be designed by introducing a metabolically labile group. For example, an ester group could be incorporated, which would be readily hydrolyzed by esterases in the blood to an inactive metabolite.

Hybrid Compound Approaches Incorporating this compound Structural Elements

Hybrid compounds are created by covalently linking two or more pharmacophores from different drug classes into a single molecule. This strategy aims to create a new chemical entity with a dual or multi-target mechanism of action, potentially leading to enhanced efficacy or a better side-effect profile.

The this compound scaffold could be incorporated into a hybrid molecule by linking it to another pharmacophore known to interact with a complementary biological target. For example, if this piperidine derivative has activity at a specific CNS receptor, it could be linked to a moiety known to inhibit an enzyme involved in the same signaling pathway. The design of the linker is crucial in such hybrids to ensure that both pharmacophoric units can adopt the appropriate conformation to interact with their respective targets.

Future Research Directions and Translational Potential Preclinical Focus of 2 4 Fluorophenyl 1 Isobutylpiperidine

Exploration of Novel Therapeutic Areas Based on Preclinical Findings

The therapeutic potential of 2-(4-Fluorophenyl)-1-isobutylpiperidine remains largely uncharted. Initial preclinical investigations should aim to elucidate its pharmacological profile to identify promising therapeutic avenues. Based on the activities of other substituted piperidine (B6355638) compounds, several areas warrant investigation.

One primary area of interest could be neuropsychiatric disorders. Many centrally acting drugs feature a piperidine scaffold, suggesting that this compound could modulate neural pathways. Preclinical screening in models of depression, anxiety, or psychosis could reveal potential efficacy. For instance, its activity at key neurotransmitter receptors, such as serotonin (B10506) or dopamine (B1211576) receptors, would be a critical initial assessment.

Another potential therapeutic area is pain management. The piperidine moiety is present in several analgesic compounds. Therefore, evaluating the antinociceptive properties of this compound in established preclinical pain models, such as the hot plate or tail-flick tests, would be a logical step.

The table below illustrates hypothetical preclinical findings that could guide the exploration of new therapeutic areas.

| Preclinical Observation | Potential Therapeutic Area | Rationale |

| High affinity for serotonin receptors | Depression, Anxiety Disorders | Modulation of serotonergic pathways is a key mechanism for many antidepressants and anxiolytics. |

| Antagonism of dopamine D2 receptors | Schizophrenia | D2 receptor blockade is a hallmark of antipsychotic drug action. |

| Agonism at opioid receptors | Pain Management | Opioid receptor activation is a primary mechanism for analgesia. |

| Inhibition of voltage-gated sodium channels | Neuropathic Pain, Epilepsy | Blockade of these channels can reduce neuronal hyperexcitability. |

Development of Advanced In Vitro and In Vivo Models for Specific Applications

To thoroughly investigate the mechanisms of action and potential efficacy of this compound, the use of advanced and specific preclinical models is imperative.

In Vitro Models:

Initial screening can be performed using cell-based assays. For example, if preliminary data suggests an interaction with a specific G-protein coupled receptor (GPCR), cell lines overexpressing this receptor can be used to quantify functional activity through second messenger assays (e.g., cAMP or calcium flux). For neuropharmacological investigations, primary neuronal cultures or brain slice preparations can provide a more physiologically relevant context to study effects on synaptic transmission and neuronal excitability. The development of three-dimensional (3D) organoid cultures, such as brain organoids, could offer an even more sophisticated platform to assess the compound's impact on neural network activity.

In Vivo Models:

Should in vitro findings suggest a potential therapeutic application, progression to in vivo models would be necessary. For neuropsychiatric indications, rodent models that mimic certain aspects of human conditions are available. For example, the forced swim test or tail suspension test are common models for assessing antidepressant-like activity. For antipsychotic potential, models such as amphetamine-induced hyperlocomotion can be employed.

The following table outlines potential advanced models for specific therapeutic applications.

| Therapeutic Application | Advanced In Vitro Model | Advanced In Vivo Model |

| Antidepressant | Human induced pluripotent stem cell (hiPSC)-derived neurons | Chronic unpredictable stress model in rodents |

| Antipsychotic | Co-cultures of neurons and astrocytes | Neonatal ventral hippocampal lesion model |

| Analgesic | Dorsal root ganglion (DRG) neuron cultures | Chronic constriction injury (CCI) model of neuropathic pain |

Integration of Multi-Omics Data in this compound Research

To gain a comprehensive understanding of the biological effects of this compound, an integrated multi-omics approach is highly valuable. This involves the systematic analysis of large datasets from genomics, transcriptomics, proteomics, and metabolomics.

By treating relevant cell cultures or tissues from preclinical animal models with the compound, researchers can generate a molecular snapshot of its effects.

Transcriptomics (RNA-Seq): This would reveal changes in gene expression patterns, identifying signaling pathways and biological processes modulated by the compound.

Proteomics: This would provide insight into alterations at the protein level, confirming changes observed in the transcriptome and identifying post-translational modifications.

Metabolomics: This would analyze changes in small molecule metabolites, offering a functional readout of the physiological state of the cells or tissues.

Integrating these datasets can help to identify novel drug targets, uncover mechanisms of action, and discover potential biomarkers of response or toxicity. For instance, if transcriptomic analysis reveals the upregulation of genes involved in a particular metabolic pathway, metabolomic analysis can confirm the functional consequences of these changes.

Role of this compound in Chemical Probe Development

A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. nih.gov If this compound is found to have high potency and selectivity for a particular molecular target, it could be developed as a chemical probe. chemicalprobes.org

The key characteristics of a good chemical probe include:

Potency: High affinity for its intended target.

Selectivity: Minimal off-target effects.

Mechanism of Action: A well-defined interaction with its target.

Should this compound exhibit these properties for a novel or understudied target, it could become an invaluable tool for the scientific community to dissect the role of that target in health and disease. This could, in turn, validate the target for future drug discovery efforts.

The development of a chemical probe often involves the synthesis of a structurally related, but inactive, negative control compound. This helps to ensure that any observed biological effects are due to the specific interaction with the target and not to non-specific effects of the chemical scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.